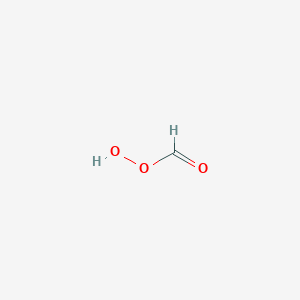
Performic acid
Overview
Description
A peroxy acid is a peroxy acid.
Scientific Research Applications
Wastewater Treatment and Disinfection
Performic acid is increasingly utilized in wastewater treatment, particularly for disinfection purposes. Its strong oxidizing ability allows it to effectively inactivate a wide range of pathogens, including bacteria and viruses, making it a promising alternative to traditional disinfectants like chlorine.
Case Study: Efficacy Against Pathogens
A study evaluated the disinfection capabilities of this compound against common pathogens in wastewater. The results indicated that this compound achieved a 4-log reduction in Escherichia coli and Staphylococcus aureus at low concentrations (0.3 mg/L) and short contact times (≤ 1 mg/L·min), outperforming peracetic acid in similar conditions .
| Pathogen | Initial Concentration (mg/L) | Required CT (mg/L·min) | Log Reduction |
|---|---|---|---|
| E. coli | 10 | ≤ 1 | 4 |
| S. aureus | 10 | ≤ 1 | 4 |
| B. subtilis | 10 | 3-13 | 4 |
Industrial Applications
This compound is utilized in various industrial settings, particularly for cleaning and biofilm removal in processing systems.
Case Study: Biofilm Control in CO2 Scrubbers
Research has shown that this compound compositions can effectively control biofilm growth on industrial surfaces, such as CO2 scrubbers. These compositions can be generated on-site or provided pre-formed, allowing for efficient cleaning without extensive downtime . The rapid breakdown of this compound compared to other peracids facilitates longer operational periods between cleanings.
| Application | Benefits |
|---|---|
| Biofilm Removal | Effective against contaminants and impurities |
| Cleaning Frequency | Extended runs between clean-in-place cycles |
Food Industry
In the food industry, this compound serves as a disinfectant and sterilant due to its effectiveness against a broad spectrum of microorganisms.
Market Insights
The global market for this compound is projected to grow significantly, particularly in the food and medical sectors. Its adoption is driven by its environmental safety profile and efficacy against pathogens .
Environmental Safety
This compound decomposes into non-toxic byproducts such as formic acid, hydrogen peroxide, and carbon dioxide, which are less harmful to aquatic environments compared to traditional disinfectants . This characteristic enhances its appeal for use in ecological applications.
Kinetic Studies and Disinfection Byproducts
Recent studies have focused on the kinetics of this compound's action against halides in wastewater treatment, revealing that it oxidizes halides more efficiently than peracetic acid, thereby minimizing the formation of harmful disinfection byproducts .
Kinetic Model Insights
The development of kinetic models has provided insights into optimizing the use of this compound in various water treatment scenarios, ensuring effective pathogen control while reducing chemical usage .
Properties
CAS No. |
107-32-4 |
|---|---|
Molecular Formula |
CH2O3 |
Molecular Weight |
62.025 g/mol |
IUPAC Name |
peroxyformic acid |
InChI |
InChI=1S/CH2O3/c2-1-4-3/h1,3H |
InChI Key |
SCKXCAADGDQQCS-UHFFFAOYSA-N |
SMILES |
C(=O)OO |
Canonical SMILES |
C(=O)OO |
Color/Form |
Colorless liquid |
Key on ui other cas no. |
107-32-4 |
solubility |
Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |
Synonyms |
performic acid peroxyformic acid |
vapor_pressure |
78 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














